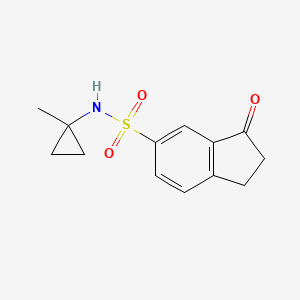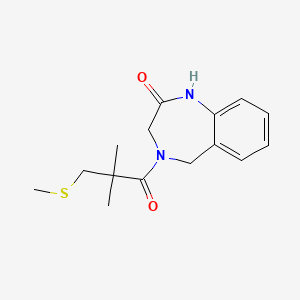
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide, also known as MDL-100,907, is a chemical compound that belongs to the class of indene sulfonamides. It is a potent and selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. MDL-100,907 has been extensively studied for its potential use as a research tool in the field of neuroscience.
作用机制
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By binding to the dopamine D4 receptor, this compound blocks the binding of dopamine, which is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. This results in a decrease in dopamine-mediated signaling, which can affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific brain regions and circuits that are affected by dopamine D4 receptor antagonism. In general, this compound has been shown to decrease dopamine-mediated signaling in the prefrontal cortex, striatum, and limbic system, which are brain regions that are involved in cognition, emotion, and reward processing. This can result in a range of effects, such as decreased motivation, impaired working memory, and altered emotional processing.
实验室实验的优点和局限性
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide has several advantages as a research tool in the field of neuroscience. It is a potent and selective antagonist of the dopamine D4 receptor, which allows for precise manipulation of dopamine-mediated signaling. This compound has also been extensively studied, and its effects have been well characterized in various animal models and human studies.
However, there are also some limitations to the use of this compound in lab experiments. For example, its effects may vary depending on the specific experimental conditions, such as the dose, route of administration, and timing of drug administration. This compound may also have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
未来方向
There are several potential future directions for research on N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide and dopamine D4 receptor antagonism. One area of interest is the development of more selective and potent dopamine D4 receptor antagonists, which can improve the precision and efficacy of manipulation of dopamine-mediated signaling. Another area of interest is the investigation of the potential therapeutic effects of dopamine D4 receptor antagonists in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also interest in exploring the role of dopamine D4 receptors in other physiological and behavioral processes, such as circadian rhythms and social behavior.
合成方法
The synthesis of N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide involves the condensation of 1-methylcyclopropylamine and 3-hydroxyindan-1-one in the presence of a sulfonating agent, such as chlorosulfonic acid. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography and HPLC. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide has been widely used as a research tool in the field of neuroscience. It has been used to investigate the role of dopamine D4 receptors in various physiological and behavioral processes, such as cognition, emotion, and addiction. This compound has also been used to study the potential therapeutic effects of dopamine D4 receptor antagonists in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder.
属性
IUPAC Name |
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(6-7-13)14-18(16,17)10-4-2-9-3-5-12(15)11(9)8-10/h2,4,8,14H,3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVZSWMUHDASCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NS(=O)(=O)C2=CC3=C(CCC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl 1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylate](/img/structure/B7430088.png)
![methyl 2-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)amino]-2-(2-methylpyrazol-3-yl)acetate](/img/structure/B7430094.png)
![methyl (3aS,7aS)-2-[[5-(oxan-4-yl)-1,3-thiazol-2-yl]carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B7430100.png)
![2,2-Difluoro-2-(2-fluorophenyl)-1-[8-(2,2,2-trifluoroacetyl)-4,8-diazatricyclo[5.2.2.02,6]undecan-4-yl]ethanone](/img/structure/B7430107.png)
![3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7430111.png)

![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)
![3-Nitro-4-[3-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,3-dihydroindol-1-yl]benzamide](/img/structure/B7430131.png)
![tert-butyl (1R,2R)-2-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)cyclopropane-1-carboxylate](/img/structure/B7430135.png)
![2-[[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]amino]-2-phenylacetamide](/img/structure/B7430152.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)
![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
